Cas no 2228400-04-0 (3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile)

3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile is a synthetic organic compound featuring a pyran ring and a cyano group. This versatile intermediate is highly valued for its participation in various organic syntheses, offering stability, and facilitating efficient transformations. Its unique structure provides opportunities for selective and controlled reactions, making it a valuable tool in the synthesis of complex organic molecules.
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile structure
2228400-04-0 structure
Product name:3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
CAS No:2228400-04-0
MF:C8H11NO
MW:137.179042100906
CID:5897136
PubChem ID:165785031

3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
    • 2228400-04-0
    • EN300-1777740
    • Inchi: 1S/C8H11NO/c9-5-1-3-8-4-2-6-10-7-8/h7H,1-4,6H2
    • InChI Key: SLGXYDALCQYHLY-UHFFFAOYSA-N
    • SMILES: O1C=C(CCC#N)CCC1

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33Ų
  • XLogP3: 0.7

3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777740-0.25g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
0.25g
$723.0 2023-09-20
Enamine
EN300-1777740-5.0g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
5g
$2277.0 2023-06-02
Enamine
EN300-1777740-0.05g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
0.05g
$660.0 2023-09-20
Enamine
EN300-1777740-1g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
1g
$785.0 2023-09-20
Enamine
EN300-1777740-0.1g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
0.1g
$691.0 2023-09-20
Enamine
EN300-1777740-10.0g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
10g
$3376.0 2023-06-02
Enamine
EN300-1777740-10g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
10g
$3376.0 2023-09-20
Enamine
EN300-1777740-0.5g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
0.5g
$754.0 2023-09-20
Enamine
EN300-1777740-1.0g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
1g
$785.0 2023-06-02
Enamine
EN300-1777740-2.5g
3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile
2228400-04-0
2.5g
$1539.0 2023-09-20

Additional information on 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile

Introduction to 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile (CAS No. 2228400-04-0)

3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile (CAS No. 2228400-04-0) is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its distinctive structural features, holds potential applications in various areas, including drug discovery and material science. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile.

The molecular structure of 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile is composed of a 3,4-dihydro-2H-pyran ring attached to a propionitrile moiety. The pyran ring is a six-membered heterocyclic compound with an oxygen atom and a double bond between the first and second carbon atoms. The propionitrile group, on the other hand, consists of a three-carbon chain with a nitrile functional group at the terminal position. This unique combination of structural elements imparts specific chemical and physical properties to the compound.

In terms of chemical properties, 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile exhibits moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane. It is relatively stable under standard laboratory conditions but can undergo various chemical reactions depending on the reaction conditions. For instance, the nitrile group can be converted into other functional groups through hydrolysis, reduction, or substitution reactions. These transformations are crucial for synthesizing derivatives with tailored properties for specific applications.

The synthesis of 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile has been reported using several methodologies. One common approach involves the reaction of 5-hexynoic acid with 3-butenal in the presence of a suitable catalyst to form the intermediate aldehyde, which is then subjected to cyclization and nitrile formation. Another method involves the coupling of 5-hexynoic acid with propionitrile using transition metal catalysts such as palladium or nickel complexes. These synthetic routes provide flexible pathways for producing 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile with high yields and purity.

Recent research has highlighted the potential applications of 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile in pharmaceutical development. Studies have shown that compounds with similar structures exhibit biological activities such as anti-inflammatory and anti-cancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile demonstrated significant inhibition of cancer cell proliferation in vitro. These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.

In addition to its pharmaceutical potential, 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile has also been investigated for its use in material science. The unique combination of the pyran ring and nitrile group makes it an attractive candidate for designing functional materials with specific properties. For instance, researchers have explored its use in polymer synthesis to create materials with enhanced mechanical strength and thermal stability. These materials could find applications in various industries, including electronics and aerospace.

To further understand the behavior and potential applications of 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile, computational studies have been conducted using molecular dynamics simulations and quantum chemical calculations. These studies have provided insights into the electronic structure and reactivity of the compound, which are essential for optimizing its performance in different applications. For example, density functional theory (DFT) calculations have revealed that the nitrile group plays a crucial role in determining the electronic properties of the molecule.

In conclusion, 3-(3,4-dihydro-2H-pyran-5-yl)propanenitrile (CAS No. 2228400-04-0) is a promising compound with diverse applications in pharmaceutical research and material science. Its unique structural features and chemical properties make it an attractive candidate for further investigation and development. As research continues to advance in these fields, it is likely that new applications and derivatives of this compound will emerge, contributing to scientific progress and technological innovation.

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